Arg-Gly-Asp-Ser (TFA)
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Overview
Description
Arg-Gly-Asp-Ser (TFA) is a tetrapeptide composed of the amino acids arginine, glycine, aspartic acid, and serine, with trifluoroacetic acid as a counterion. This compound is a key component of the cell attachment domain of fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins . The Arg-Gly-Asp-Ser sequence is known for its ability to promote cell adhesion, making it significant in various biological processes and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Asp-Ser (TFA) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. The subsequent amino acids (aspartic acid, glycine, and arginine) are sequentially added using protected amino acid derivatives to prevent side reactions . The peptide is then cleaved from the resin and deprotected to yield the final product. Trifluoroacetic acid is often used in the cleavage step to remove the protecting groups and release the peptide from the resin .
Industrial Production Methods
Industrial production of Arg-Gly-Asp-Ser (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product . The peptide is lyophilized from a solution containing trifluoroacetic acid to obtain the final powdered form .
Chemical Reactions Analysis
Types of Reactions
Arg-Gly-Asp-Ser (TFA) primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Typically involves reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base such as N-methylmorpholine (NMM).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide can oxidize the amino acid residues, while reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Major Products
The major products formed from these reactions include shorter peptide fragments from hydrolysis and modified peptides from oxidation and reduction reactions .
Scientific Research Applications
Arg-Gly-Asp-Ser (TFA) has a wide range of applications in scientific research:
Cell Biology: Used to study cell adhesion, migration, and signaling pathways.
Cancer Research: Investigated for its role in inhibiting tumor cell adhesion and metastasis.
Tissue Engineering: Incorporated into biomaterials to enhance cell attachment and proliferation.
Drug Delivery: Utilized in the development of targeted drug delivery systems.
Neuroscience: Studied for its effects on synaptic plasticity and long-term potentiation.
Mechanism of Action
Arg-Gly-Asp-Ser (TFA) exerts its effects by binding to integrin receptors on the cell surface. This binding triggers intracellular signaling pathways that regulate various cellular processes, including adhesion, migration, and proliferation . The peptide specifically interacts with integrins such as α5β1, which are involved in cell-matrix interactions . This interaction can modulate the activity of downstream signaling molecules like focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK), influencing cell behavior .
Comparison with Similar Compounds
Similar Compounds
Arg-Gly-Asp (RGD): A shorter peptide that also binds to integrins and promotes cell adhesion.
Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP): A hexapeptide with similar integrin-binding properties.
Cyclo(-Arg-Gly-Asp-D-Phe-Val-): A cyclic peptide with enhanced stability and integrin-binding affinity.
Uniqueness
Arg-Gly-Asp-Ser (TFA) is unique due to its specific sequence and the presence of trifluoroacetic acid, which enhances its solubility and stability . Its ability to inhibit integrin-mediated cell adhesion makes it valuable in various research applications, particularly in cancer and tissue engineering .
Properties
Molecular Formula |
C17H28F3N7O10 |
---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H27N7O8.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30;3-2(4,5)1(6)7/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19);(H,6,7)/t7-,8-,9-;/m0./s1 |
InChI Key |
UMHUNRXMVGQLTE-YWUTZLAHSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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